molecular formula C12H10N4O2S B4010221 1-(2,1,3-benzothiadiazol-5-yl)-3-(furan-2-ylmethyl)urea

1-(2,1,3-benzothiadiazol-5-yl)-3-(furan-2-ylmethyl)urea

Cat. No.: B4010221
M. Wt: 274.30 g/mol
InChI Key: IMRMESCFQPEPOQ-UHFFFAOYSA-N
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Description

1-(2,1,3-Benzothiadiazol-5-yl)-3-(furan-2-ylmethyl)urea is an organic compound that features a benzothiadiazole ring and a furan ring connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,1,3-benzothiadiazol-5-yl)-3-(furan-2-ylmethyl)urea typically involves the following steps:

    Formation of Benzothiadiazole Intermediate: The benzothiadiazole ring can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrosyl chloride.

    Furan-2-ylmethylamine Preparation: Furan-2-ylmethylamine can be synthesized by the reduction of furan-2-carboxaldehyde using a reducing agent such as sodium borohydride.

    Urea Linkage Formation: The final step involves the reaction of the benzothiadiazole intermediate with furan-2-ylmethylamine in the presence of a coupling reagent like carbonyldiimidazole (CDI) to form the urea linkage.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,1,3-Benzothiadiazol-5-yl)-3-(furan-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzothiadiazole ring can be reduced to form dihydrobenzothiadiazole derivatives.

    Substitution: The urea linkage can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products:

    Oxidation Products: Furan-2,3-dione derivatives.

    Reduction Products: Dihydrobenzothiadiazole derivatives.

    Substitution Products: Urea derivatives with various nucleophiles attached.

Scientific Research Applications

1-(2,1,3-Benzothiadiazol-5-yl)-3-(furan-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(2,1,3-benzothiadiazol-5-yl)-3-(furan-2-ylmethyl)urea depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Material Science: In organic semiconductors, it may facilitate charge transport through π-π stacking interactions between the aromatic rings.

Comparison with Similar Compounds

    1-(2,1,3-Benzothiadiazol-5-yl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a thiophene ring instead of a furan ring.

    1-(2,1,3-Benzothiadiazol-5-yl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness: 1-(2,1,3-Benzothiadiazol-5-yl)-3-(furan-2-ylmethyl)urea is unique due to the presence of both benzothiadiazole and furan rings, which can impart distinct electronic and steric properties. This uniqueness can lead to different reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-(2,1,3-benzothiadiazol-5-yl)-3-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c17-12(13-7-9-2-1-5-18-9)14-8-3-4-10-11(6-8)16-19-15-10/h1-6H,7H2,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRMESCFQPEPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)NC2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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